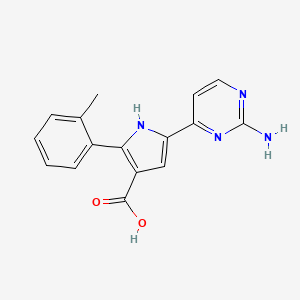
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- typically involves multi-step organic synthesis techniques. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions involving suitable precursors.
Step 2: Introduction of the carboxylic acid group via oxidation reactions.
Step 3: Attachment of the amino-pyrimidinyl group through nucleophilic substitution reactions.
Step 4: Addition of the methylphenyl group via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amino-pyrimidinyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, reduction may yield amines, and substitution may yield halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to DNA/RNA to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-Amino-4-pyrimidinyl derivatives: Compounds with similar pyrimidinyl groups but different substituents.
Methylphenyl derivatives: Compounds with similar methylphenyl groups but different core structures.
Uniqueness
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with tailored properties for specific research or industrial purposes.
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
5-(2-aminopyrimidin-4-yl)-2-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H14N4O2/c1-9-4-2-3-5-10(9)14-11(15(21)22)8-13(19-14)12-6-7-18-16(17)20-12/h2-8,19H,1H3,(H,21,22)(H2,17,18,20) |
Clé InChI |
UGZGKQMTRPOJHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


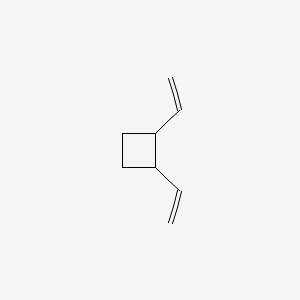
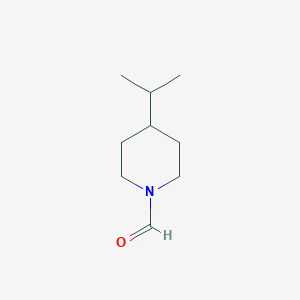
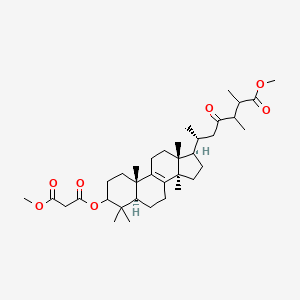

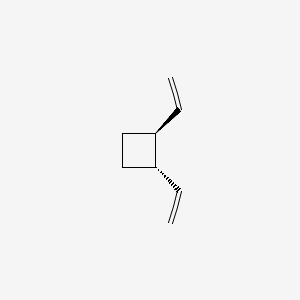

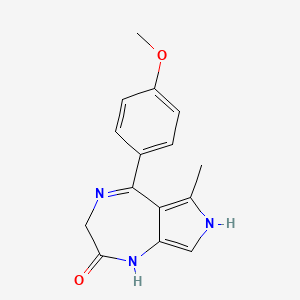
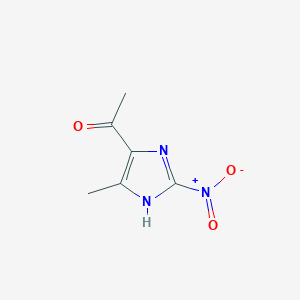
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

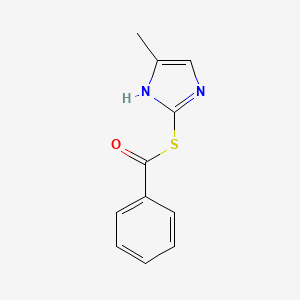
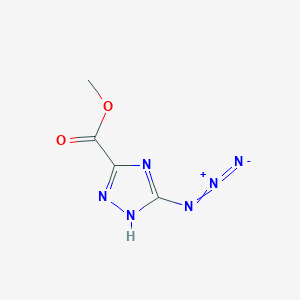
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
